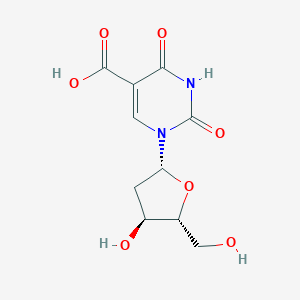

5-Carboxy-2'-deoxyuridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O7/c13-3-6-5(14)1-7(19-6)12-2-4(9(16)17)8(15)11-10(12)18/h2,5-7,13-14H,1,3H2,(H,16,17)(H,11,15,18)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGYTXTVUMXAOC-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14599-46-3 | |

| Record name | 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14599-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Carboxy-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014599463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-CARBOXY-2-DEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP4HBV9HED | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Formation Mechanisms of 5 Carboxy 2 Deoxyuridine in Biological Contexts

Formation as a Metabolite of Related Compounds

Hydrolysis Product of 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine)

5-Carboxy-2'-deoxyuridine is recognized as a primary metabolite of trifluridine (B1683248), a fluorinated pyrimidine (B1678525) analog used in antiviral and anticancer therapies. hmdb.cadrugbank.comlabcompare.com The transformation from trifluridine to this compound occurs via hydrolysis. researchgate.netnih.govnih.govnih.gov

This hydrolysis is a base-catalyzed reaction that proceeds with first-order kinetics and is dependent on pH. researchgate.netnih.govnih.gov Studies have shown that at 37°C, the rate of hydrolysis increases with pH. researchgate.netnih.govnih.gov For instance, in a phosphate-buffered saline solution, the half-lives of trifluridine were observed to be 45.7, 20.6, and 11.9 hours at pH 7.0, 7.5, and 8.0, respectively. researchgate.netnih.govnih.gov This indicates a more rapid conversion to this compound in more alkaline conditions. The parent compound, trifluridine, can be hydrolyzed to this compound within 3 to 5 hours at 37°C and a pH of 7.2. oculist.net

Following intravenous administration in human cancer patients, trifluridine is largely excreted in the urine as this compound, with only trace amounts of the parent drug and its intermediates present. bauschhealth.ca While this compound is a major metabolite, another minor metabolite, 5-(trifluoromethyl)uracil (B1200052) (FTY), is formed through the action of thymidine (B127349) phosphorylase. drugbank.com

| pH | Rate Constant (s⁻¹) at 37°C | Half-life (hours) at 37°C |

|---|---|---|

| 7.0 | 4.19 × 10⁻⁵ | 45.7 |

| 7.5 | 9.30 × 10⁻⁵ | 20.6 |

| 8.0 | 1.61 × 10⁻⁴ | 11.9 |

Oxidative Pathways Leading to this compound

Methyl Oxidation Product of Thymidine

This compound is a product of the methyl oxidation of thymidine. labcompare.comnih.govmedchemexpress.comchemondis.com This oxidative process can be catalyzed by enzymes such as thymine (B56734) hydroxylase, which facilitates the sequential oxidation of thymine to 5-carboxyuracil through intermediate products like 5-hydroxymethyluracil (B14597) (5-HmUra) and 5-formyluracil (B14596) (5-FoUra). acs.orgacs.org The 5-(2'-deoxyuridinyl)methyl radical is a key intermediate in the oxidative reactions of thymine mediated by reactive oxygen species (ROS). nih.gov

Photosensitized Oxidation Mechanisms (e.g., Menadione-mediated)

The formation of this compound can be induced through photosensitized oxidation of thymidine. nih.govacs.orgresearchgate.netmdpi.com A common method involves the use of menadione (B1676200) (2-methyl-1,4-naphthoquinone) as a photosensitizer in an aerated aqueous solution. nih.govacs.org Irradiation with UVA light (350 nm) in the presence of menadione generates singlet oxygen, which then oxidizes the methyl group of thymidine to a carboxyl group, proceeding through a radical intermediate. This process has been shown to yield up to 19% of the initial product as this compound after three hours of irradiation. researchgate.netresearchgate.net The oxidation of the methyl group of 5-methyl-2'-deoxycytidine (B118692) can also be initiated by menadione photosensitization, leading to the formation of several stable oxidation products. acs.org

Formation via Photooxidation of 5-Formyl-2'-deoxyuridine (B1195723)

Further mechanistic studies have revealed that this compound can be formed from the UVA photooxidation of 5-formyl-2'-deoxyuridine. researchgate.netresearchgate.net 5-formyl-2'-deoxyuridine itself is an oxidation product of the 5-methyl group of thymine in DNA, which can result from exposure to gamma radiation or certain chemical agents. medchemexpress.commedchemexpress.com The formation of this compound from 5-formyl-2'-deoxyuridine can be explained by the autoxidation of the aldehydic group of 5-formyl-2'-deoxyuridine. researchgate.netresearchgate.net

Generation from Exposure to UV Radiation or Hydroxyl Radicals

This compound has been identified as a decomposition product of thymidine following exposure to 254 nm UV radiation or hydroxyl radicals (HO•). acs.org Hydroxyl radicals can be generated in various ways, including through the Fenton reaction where transition metals reduce hydrogen peroxide. nih.gov These highly reactive radicals can abstract a hydrogen atom from the methyl group of thymine, initiating the oxidative process that leads to the formation of this compound. nih.gov The 5-(2'-deoxyuridinyl)methyl radical is a key intermediate in thymine radical reactions that involve hydroxyl radical-mediated H-atom abstraction at the methyl moiety. nih.gov

| Pathway | Precursor | Mediator/Condition | Intermediate(s) |

|---|---|---|---|

| Hydrolysis | 5-Trifluoromethyl-2'-deoxyuridine (Trifluridine) | Base-catalyzed, pH-dependent | - |

| Methyl Oxidation | Thymidine | Thymine hydroxylase | 5-Hydroxymethyluracil, 5-Formyluracil |

| Photosensitized Oxidation | Thymidine | Menadione, UVA light | Radical intermediates |

| Photooxidation | 5-Formyl-2'-deoxyuridine | UVA light | - |

| UV Radiation/Hydroxyl Radicals | Thymidine | 254 nm UV light, HO• | 5-(2'-deoxyuridinyl)methyl radical |

Enzymatic Generation via Thymine Hydroxylase Activity

The formation of this compound (5-COOH-dU) in biological systems can occur through the enzymatic oxidation of thymidine. This process is primarily mediated by a class of enzymes known as α-ketoglutarate-dependent dioxygenases, which includes thymine hydroxylase and the Ten-eleven translocation (TET) family of enzymes. These enzymes catalyze the sequential oxidation of the 5-methyl group of thymine or its corresponding deoxynucleoside, thymidine.

The pathway involves a three-step oxidation process:

Hydroxylation of the methyl group to form 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU).

Oxidation of the hydroxymethyl group to an aldehyde, yielding 5-formyl-2'-deoxyuridine (5-fdU).

Further oxidation of the formyl group to a carboxyl group, resulting in the final product, this compound.

Fungal Thymine Hydroxylase

In fungi such as Neurospora crassa and Rhodotorula glutinis, an enzyme named thymine 7-hydroxylase has been identified and characterized. acs.orgresearchgate.net This enzyme is a non-heme iron α-ketoglutarate-dependent dioxygenase that catalyzes the sequential oxidation of the free base, thymine, into 5-carboxyuracil. acs.org The process follows the same three-step oxidation of the methyl group. While this enzyme acts on the free pyrimidine base rather than the deoxynucleoside, it establishes the enzymatic capability for the complete oxidation of the thymine methyl group to a carboxyl group. The substrate specificity of thymine hydroxylase from R. glutinis has been examined against various pyrimidine analogues.

| Substrate | Product(s) | Enzyme Source | Reference |

|---|---|---|---|

| Thymine | 5-Hydroxymethyluracil, 5-Formyluracil, 5-Carboxyuracil | Neurospora crassa, Rhodotorula glutinis | acs.org |

| 5-Hydroxymethyluracil | 5-Formyluracil, 5-Carboxyuracil | Neurospora crassa | acs.org |

| 5-Formyluracil | 5-Carboxyuracil | Neurospora crassa | acs.org |

Mammalian Dioxygenases (TET Enzymes)

In mammalian cells, the Ten-eleven translocation (TET) family of enzymes (TET1, TET2, TET3) are known to be involved in DNA demethylation through a similar oxidative mechanism. These enzymes are also α-ketoglutarate-dependent dioxygenases. While their primary substrate is 5-methyl-2'-deoxycytidine (5mC), which they oxidize sequentially to 5-hydroxymethyl-2'-deoxycytidine (5hmC), 5-formyl-2'-deoxycytidine (5fC), and 5-carboxy-2'-deoxycytidine (B13905427) (5caC), they have also been shown to act on thymidine. nih.govru.nlnih.gov

Research has demonstrated that TET enzymes can oxidize thymidine residues within DNA to produce 5-hydroxymethyl-2'-deoxyuridine (5-hmdU). oup.comresearchgate.net Further studies have shown that TET enzymes in mammalian genomic DNA can also produce 5-formyluracil (5fU) from thymine. researchgate.net Given that TET enzymes catalyze the full three-step oxidation on the structurally similar 5-methyl-2'-deoxycytidine, it is understood that they possess the capability to further oxidize 5-hmdU and 5-fdU to form this compound. Overexpression of the catalytic domain of human TET1 in cells leads to significant increases in the levels of not only 5-hmC but also 5-fC and 5-caC. nih.gov This demonstrates the enzyme's capacity for sequential oxidation of the deoxynucleoside.

The enzymatic generation of these modified nucleosides is a critical aspect of epigenetic regulation and DNA repair pathways.

| Enzyme Family | Starting Substrate | Observed Products | Organism/System | Reference |

|---|---|---|---|---|

| Thymine Hydroxylase | Thymine | 5-Hydroxymethyluracil, 5-Formyluracil, 5-Carboxyuracil | Fungi (e.g., N. crassa) | acs.org |

| TET Enzymes | Thymidine (in DNA) | 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) | Mammalian cells | oup.comresearchgate.net |

| TET Enzymes | Thymine (in DNA) | 5-Hydroxymethyluracil (hmU), 5-Formyluracil (fU) | Mouse Embryonic Stem Cells | ru.nlresearchgate.net |

| TET Enzymes | 5-Methyl-2'-deoxycytidine (in DNA) | 5-Hydroxymethyl-2'-deoxycytidine, 5-Formyl-2'-deoxycytidine, 5-Carboxy-2'-deoxycytidine | Mammalian cells | nih.govnih.gov |

Chemical Synthesis and Derivatization of 5 Carboxy 2 Deoxyuridine for Research Applications

Established Synthetic Routes for 5-Carboxy-2'-deoxyuridine

Several methods have been developed for the chemical synthesis of this compound, each with distinct advantages. The primary approaches include alkaline hydrolysis of trifluoromethyl-containing precursors and glycosylation of modified uracil (B121893) bases.

Alkaline Hydrolysis-Based Syntheses (e.g., from 5-trifluoromethyl-2'-deoxyuridine)

A prevalent and efficient method for synthesizing this compound involves the alkaline hydrolysis of 5-trifluoromethyl-2'-deoxyuridine (CF₃dUrd). nih.govtandfonline.com This reaction proceeds under basic conditions, where the trifluoromethyl group is hydrolyzed to a carboxyl group.

The process typically involves treating commercially available 5-trifluoromethyl-2'-deoxyuridine with a base such as sodium hydroxide (B78521) at a controlled pH and temperature. tandfonline.com Research has shown that this hydrolysis is a first-order kinetic reaction and is dependent on pH. nih.govresearchgate.net For instance, at 37°C, the rate of hydrolysis increases with increasing pH, with half-lives of 45.7, 20.6, and 11.9 hours at pH 7.0, 7.5, and 8.0, respectively. nih.govresearchgate.netnih.gov Following hydrolysis, the reaction mixture is neutralized and desalted to yield this compound. tandfonline.com A reported four-step synthesis starting from 5-trifluoromethyl-2'-deoxyuridine provides the target compound in good yield. nih.govtandfonline.com

Table 1: Reaction Conditions for Alkaline Hydrolysis of 5-trifluoromethyl-2'-deoxyuridine

| Parameter | Condition | Yield | Reference |

| Reagent | Sodium Hydroxide (NaOH) | 90% | tandfonline.com |

| pH | 10 | tandfonline.com | |

| Temperature | 37°C | tandfonline.com | |

| Duration | 36 hours | tandfonline.com |

Glycosylation Approaches using Silylated Precursors

An alternative synthetic strategy involves the glycosylation of a silylated 5-carboxyuracil derivative. mdpi.com This method builds the nucleoside by coupling the modified base with a protected deoxyribose sugar.

The key steps in this approach are:

Silylation: The 5-carboxyuracil is treated with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS), to protect the reactive functional groups.

Glycosylation: The silylated uracil is then coupled with an acetylated 2-deoxyribose derivative, often in the presence of a Lewis acid catalyst like tin(IV) chloride. mdpi.com

Deprotection: The protecting groups on the sugar and the carboxyl function are subsequently removed to yield the final product, this compound. mdpi.com

This method offers a versatile route to various 5-substituted 2'-deoxyuridine (B118206) derivatives. mdpi.com

Synthesis of this compound Phosphorylated Derivatives

The biological activity of nucleosides is often manifested through their phosphorylated forms, particularly the triphosphates, which serve as substrates for DNA polymerases. Therefore, the synthesis of this compound triphosphates is essential for many research applications.

Efficient P(V)-N Activation Method for Nucleoside Triphosphates

A highly efficient method for the synthesis of nucleoside triphosphates, including that of this compound, utilizes a P(V)-N activation strategy. nih.govrhhz.net This approach involves the coupling of a nucleoside 5'-phosphoropiperidate precursor with a triphosphate reagent in the presence of an activator, such as 4,5-dicyanoimidazole (B129182) (DCI). nih.govrhhz.net

This method is noted for its mild reaction conditions and good isolated yields. rhhz.net The phosphoropiperidate starting material exhibits greater reactivity compared to the more conventional phosphoromorpholidate, leading to cleaner and more efficient reactions. acs.org This strategy has been successfully applied to synthesize this compound triphosphate directly from its corresponding phosphoropiperidate precursor. nih.gov

One-Pot Phosphorylation Method for Nucleoside Triphosphates

The one-pot phosphorylation method, often referred to as the Yoshikawa procedure, provides another route to synthesize nucleoside triphosphates. mdpi.compsu.edu In this procedure, the unprotected nucleoside is treated with phosphorus oxychloride (POCl₃) in a trimethyl phosphate (B84403) solvent. mdpi.com This is followed by the addition of a pyrophosphate salt to form the triphosphate.

This method has been successfully used to convert synthesized this compound into its 5'-triphosphate derivative. mdpi.com A study reported the synthesis and purification of 5-carboxy-2'-dUTP with a 20.5% yield. mdpi.com

Table 2: Comparison of Triphosphate Synthesis Methods

| Method | Key Reagents | Advantages | Reference |

| P(V)-N Activation | Phosphoropiperidate, DCI, Triphosphate | High efficiency, mild conditions, good yields | nih.govrhhz.net |

| One-Pot Phosphorylation | POCl₃, Trimethyl phosphate, Pyrophosphate | Direct from nucleoside | mdpi.compsu.edu |

Methodologies for Incorporation into Oligonucleotides

To investigate the impact of this compound on DNA structure and function, it is necessary to incorporate it into synthetic oligonucleotides at specific sites. nih.govacs.org This is typically achieved using automated solid-phase DNA synthesis.

The process requires the preparation of a phosphoramidite (B1245037) building block of this compound. nih.govtandfonline.com This involves protecting the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and the carboxyl group, often as an ethyl ester. tandfonline.com The 3'-hydroxyl group is then phosphitylated to introduce the reactive phosphoramidite moiety. tandfonline.com

This protected and activated building block can then be used in standard β-cyanoethyl phosphoramidite chemistry on an automated DNA synthesizer. tandfonline.com Following the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed, typically using a mild basic treatment such as sodium hydroxide, to yield the desired this compound-containing oligonucleotide. tandfonline.com

Phosphoramidite Building Block Synthesis

The cornerstone of modern solid-phase oligonucleotide synthesis is the availability of high-quality phosphoramidite building blocks. wikipedia.org The synthesis of the this compound phosphoramidite has been achieved through various routes, often starting from more readily available precursors.

A notable synthetic pathway commences with 5-trifluoromethyl-2'-deoxyuridine. nih.govresearchgate.nettandfonline.com This multi-step process involves the alkaline hydrolysis of the trifluoromethyl group to a carboxylic acid. nih.govtandfonline.com The carboxyl group is then typically protected, for instance, as an ethyl ester, to prevent unwanted side reactions during the subsequent phosphitylation step. tandfonline.com The 5'-hydroxyl group is protected with a dimethoxytrityl (DMTr) group, a standard acid-labile protecting group in oligonucleotide synthesis. tandfonline.comlibretexts.org Finally, the 3'-hydroxyl group is phosphitylated using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite to yield the desired phosphoramidite monomer. tandfonline.com This four-step synthesis provides the necessary building block for automated DNA synthesis. nih.govtandfonline.com

An alternative approach involves the direct oxidation of a thymidine (B127349) analogue, where the 3' and 5' hydroxyl groups are protected, to introduce the 5-formyl group, which can be further oxidized to a carboxylic acid. nih.gov Protection strategies for the carboxyl group are crucial and can include methyl or ethyl esters. rsc.org The choice of protecting groups for the exocyclic amine and the carboxyl function must be compatible with the conditions of both the synthesis and the final deprotection of the oligonucleotide. organic-chemistry.org

Table 1: Key Reagents in this compound Phosphoramidite Synthesis

| Reagent | Purpose | Reference |

| 5-Trifluoromethyl-2'-deoxyuridine | Starting material for hydrolysis to the carboxylic acid. | nih.govresearchgate.nettandfonline.com |

| Sodium Hydroxide (NaOH) | Reagent for alkaline hydrolysis of the trifluoromethyl group. | tandfonline.com |

| Ethyl or Methyl Esters | Protection of the 5-carboxyl group. | tandfonline.comrsc.org |

| Dimethoxytrityl chloride (DMTr-Cl) | Protection of the 5'-hydroxyl group. | tandfonline.com |

| 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite | Phosphitylating agent for the 3'-hydroxyl group. | tandfonline.com |

Solid-Phase Synthesis for Site-Specific Oligonucleotide Modification

The incorporation of modified nucleosides like this compound into oligonucleotides at specific positions is achieved through solid-phase synthesis, most commonly utilizing the phosphoramidite method. wikipedia.orgtandfonline.com This automated process allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. wikipedia.org

The synthesized this compound phosphoramidite is employed in the same manner as the standard dA, dC, dG, and T phosphoramidites during the coupling cycle on an automated DNA synthesizer. tandfonline.com The coupling efficiency of the modified phosphoramidite is a critical factor for the successful synthesis of long oligonucleotides.

Following the completion of the oligonucleotide assembly, the deprotection and cleavage from the solid support are crucial steps that must be carefully considered, especially with sensitive modifications. researchgate.net For oligonucleotides containing this compound where the carboxyl group is protected as an ester, a specific deprotection strategy is required. rsc.org A common method involves treatment with 0.4 M sodium hydroxide in a methanol/water mixture (4:1 v/v) at room temperature for an extended period, typically 17 hours. rsc.orgcambio.co.ukglenresearch.com This condition is effective for removing the ester protecting group from the carboxyl function, as well as other standard protecting groups from the nucleobases and the phosphate backbone, and cleaving the oligonucleotide from the solid support. rsc.orgglenresearch.com However, this deprotection scheme is not compatible with dmf-protected dG and requires the use of iBu-dG instead. glenresearch.com

After deprotection, the crude oligonucleotide is typically purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length, correctly modified product. tandfonline.com The purity and integrity of the synthesized oligonucleotide containing this compound are confirmed by analytical methods like electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry. tandfonline.com

Table 2: Solid-Phase Synthesis and Deprotection of this compound Containing Oligonucleotides

| Step | Description | Key Considerations | Reference |

| Coupling | The this compound phosphoramidite is coupled to the growing oligonucleotide chain on the solid support. | Standard coupling protocols on an automated DNA synthesizer are generally applicable. | tandfonline.com |

| Deprotection | Removal of protecting groups from the nucleobases, the 5-carboxyl group, and the phosphate backbone, followed by cleavage from the solid support. | Requires mild basic conditions, such as 0.4 M NaOH in methanol/water, to hydrolyze the carboxyl ester without degrading the oligonucleotide. | rsc.orgcambio.co.uk |

| Purification | Isolation of the desired full-length oligonucleotide from shorter sequences and other impurities. | HPLC or PAGE are commonly used methods. | tandfonline.com |

| Analysis | Confirmation of the identity and purity of the final product. | ESI-MS or MALDI-TOF MS analysis is used to verify the molecular weight. | tandfonline.com |

Biological and Biochemical Mechanistic Investigations of 5 Carboxy 2 Deoxyuridine

Metabolic Role and Intermediacy

Characterization as a Trifluridine (B1683248) Metabolite in Biological Systems

5-Carboxy-2'-deoxyuridine is a recognized metabolite of the antiviral and antineoplastic agent, trifluridine. nih.gov Trifluridine, a fluorinated thymidine (B127349) analog, undergoes metabolic transformation in biological systems, leading to the formation of this compound. This conversion is a result of the base-catalyzed hydrolysis of 5-trifluoromethyl-2'-deoxyuridine, the active form of trifluridine. nih.govnih.govasm.org The hydrolysis process is dependent on pH and follows first-order kinetics. nih.govnih.govasm.org

The rate of hydrolysis of 5-trifluoromethyl-2'-deoxyuridine to this compound has been studied under various pH conditions. At 37°C, the following rate constants and half-lives have been observed:

| pH | Rate Constant (s⁻¹) | Half-life (hours) |

| 7.0 | 4.19 x 10⁻⁵ | 45.7 |

| 7.5 | 9.30 x 10⁻⁵ | 20.6 |

| 8.0 | 1.61 x 10⁻⁴ | 11.9 |

| Data sourced from studies on the base-catalyzed hydrolysis of 5-trifluoromethyl-2'-deoxyuridine nih.govnih.govasm.org |

Impact on De Novo Pyrimidine (B1678525) Biosynthetic Pathway

This compound has been shown to exert a significant inhibitory effect on the de novo pyrimidine biosynthetic pathway. This metabolic blockade has been pinpointed to occur at the level of two crucial enzymes: orotate (B1227488) phosphoribosyl transferase and orotidine (B106555) 5'-phosphate decarboxylase. nih.govnih.govasm.org

Inhibition of Orotate Phosphoribosyl Transferase

Orotate phosphoribosyl transferase (OPRT) is a key enzyme in the de novo synthesis of pyrimidine nucleotides, catalyzing the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP). wikipedia.org Research has indicated that this compound acts as an inhibitor of this enzymatic step. nih.govnih.govasm.org By blocking OPRT, this compound disrupts the normal flow of intermediates through the pyrimidine pathway, leading to a depletion of downstream products essential for nucleic acid synthesis.

Inhibition of Orotidine 5'-Phosphate Decarboxylase

Following the action of OPRT, orotidine 5'-phosphate decarboxylase (ODC) catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), the decarboxylation of OMP. wikipedia.org this compound has also been identified as an inhibitor of ODC. nih.govnih.govasm.org The inhibition of both OPRT and ODC by this compound creates a significant bottleneck in the pyrimidine biosynthetic pathway, thereby impeding the production of essential pyrimidine nucleotides required for DNA and RNA synthesis.

Effects on Nucleic Acid Precursor Incorporation

The inhibitory effects of this compound on the de novo pyrimidine biosynthetic pathway have a direct impact on the incorporation of nucleic acid precursors.

At a concentration of 50 μM, this compound has been demonstrated to inhibit the incorporation of [¹⁴C]orotate into RNA and DNA by 65% and 27%, respectively. nih.govnih.govasm.org This is a direct consequence of the blockade of orotate utilization due to the inhibition of orotate phosphoribosyl transferase and orotidine 5'-phosphate decarboxylase.

Conversely, this compound has been shown to have no effect on the incorporation of [³H]uridine into either DNA or RNA. nih.govnih.gov This observation is consistent with the metabolic block occurring upstream of uridine nucleotide formation. Since uridine can be salvaged and phosphorylated to UMP by uridine kinase, bypassing the de novo pathway, its incorporation into nucleic acids is not affected by the inhibitory actions of this compound on OPRT and ODC.

The cytotoxic effects of this compound can be partially reversed by the addition of orotidine, uridine, deoxythymidine, or deoxycytidine. Complete reversal of its cytotoxic effects is achieved with the simultaneous addition of deoxythymidine, deoxycytidine, and uridine, further confirming that its mechanism of action is the disruption of the de novo pyrimidine biosynthetic pathway. nih.govnih.govasm.org

Inhibition of [14C]Orotate Incorporation into RNA and DNA

Investigations into the biochemical effects of this compound (5-COOH-2'-dUrd) have demonstrated its role in disrupting the de novo pyrimidine biosynthetic pathway. Specifically, studies have shown that 5-COOH-2'-dUrd interferes with the utilization of orotate, a key precursor in the synthesis of pyrimidine nucleotides.

In one key study, the effect of the compound on the incorporation of radiolabeled orotate was quantified. At a concentration of 50 μM, 5-COOH-2'-dUrd was found to inhibit the incorporation of [14C]orotate into RNA by 65% and into DNA by 27% nih.govnih.govresearchgate.net. This significant reduction, particularly in RNA synthesis, points to a metabolic block located at or near the steps involving orotate phosphoribosyltransferase and orotidine 5′-phosphate decarboxylase nih.govnih.govresearchgate.net.

| Nucleic Acid | Inhibition (%) |

|---|---|

| RNA | 65% |

| DNA | 27% |

Deoxythymidine Kinase Activity Assessment

Given the structural similarity of this compound to deoxythymidine, its potential interaction with deoxythymidine kinase, a key enzyme in the salvage pathway for thymidine, was evaluated.

Evaluation as Substrate or Inhibitor of Viral Deoxythymidine Kinase

Research has shown that this compound is neither a substrate for nor an inhibitor of the deoxythymidine kinase induced by herpes simplex virus type 1 (HSV-1) nih.govnih.govresearchgate.net. This lack of interaction is consistent with the observation that the compound does not possess antiviral activity against HSV-1 or HSV-2 nih.govnih.govresearchgate.net.

Evaluation as Substrate or Inhibitor of Mammalian Deoxythymidine Kinase

Similarly, the compound was tested for its effect on the mammalian counterpart of the enzyme. Studies confirmed that this compound does not act as a substrate or an inhibitor of deoxythymidine kinase from HEp-2 cells nih.govnih.govresearchgate.net. These results from both viral and mammalian enzyme assays indicate that the biological effects of 5-COOH-2'-dUrd are not mediated through the inhibition of deoxythymidine kinase nih.govresearchgate.net.

In Vitro Cellular Responses (Mechanistic Focus)

Inhibition of Cell Growth in Specific Cell Lines (e.g., HEp-2 cells)

The inhibitory effect of this compound on the de novo pyrimidine pathway translates to a cytotoxic effect on cell proliferation. In studies using the human epidermoid carcinoma cell line HEp-2, 5-COOH-2'-dUrd demonstrated a dose-dependent inhibition of cell growth nih.govnih.govresearchgate.net. At concentrations of 1.0 μM, 10 μM, and 100 μM, the compound inhibited the growth of HEp-2 cells by 21%, 67%, and 91%, respectively nih.govnih.govresearchgate.net.

| Concentration (μM) | Growth Inhibition (%) |

|---|---|

| 1.0 | 21% |

| 10 | 67% |

| 100 | 91% |

Reversal of Cellular Effects by Nucleosides (e.g., Orotidine, Uridine, Deoxythymidine, Deoxycytidine)

The cytotoxic effects of this compound (5-COOH-2'-dUrd) have been shown to be reversible through the addition of specific nucleosides. This reversal is attributed to the compound's mechanism of action, which involves the inhibition of the de novo pyrimidine biosynthetic pathway. Research indicates that 5-COOH-2'-dUrd specifically targets the pathway at a point between orotate phosphoribosyltransferase and orotidine 5'-phosphate decarboxylase nih.gov. By providing downstream products of this pathway, the metabolic block can be bypassed, thus restoring normal cellular function.

In studies conducted on HEp-2 cells, the addition of orotidine, uridine, deoxythymidine, or deoxycytidine individually resulted in a partial reversal of the cytotoxic effects induced by 5-COOH-2'-dUrd nih.govresearchgate.net. This suggests that each of these nucleosides can, to some extent, compensate for the depleted pool of pyrimidines caused by the enzymatic inhibition.

Complete reversal of the cytotoxic effects was achieved with the simultaneous addition of deoxythymidine, deoxycytidine, and uridine nih.gov. This finding underscores the necessity of replenishing the full spectrum of pyrimidine nucleosides for both DNA and RNA synthesis to fully rescue the cells from the effects of 5-COOH-2'-dUrd.

The compound's inhibitory action is further elucidated by its effect on the incorporation of radiolabeled precursors. At a concentration of 50 µM, 5-COOH-2'-dUrd was found to inhibit the incorporation of [¹⁴C]orotate into RNA and DNA by 65% and 27%, respectively nih.gov. Conversely, it had no effect on the incorporation of [³H]uridine into either DNA or RNA nih.gov. This selective inhibition of orotate incorporation provides strong evidence for the specific site of action of 5-COOH-2'-dUrd within the pyrimidine biosynthesis pathway.

| Nucleoside(s) | Effect on Cytotoxicity Reversal | Supporting Evidence |

|---|---|---|

| Orotidine | Partial | Partially restores pyrimidine pool downstream of the metabolic block. nih.gov |

| Uridine | Partial | Bypasses the inhibited step to provide precursors for RNA and DNA synthesis. nih.gov |

| Deoxythymidine | Partial | Contributes to the salvage pathway for thymidine nucleotide synthesis. nih.gov |

| Deoxycytidine | Partial | Provides a source for cytidine (B196190) and deoxycytidine nucleotides. nih.gov |

| Deoxythymidine + Deoxycytidine + Uridine | Complete | Fully replenishes the necessary pyrimidine nucleosides for DNA and RNA synthesis. nih.gov |

Role in DNA Modification and Lesion Dynamics

While direct evidence for the participation of this compound as a product of oxidative DNA lesion pathways is not extensively documented, the closely related modified base, 5-carboxylcytosine (5caC), has been studied in the context of DNA damage. It has been observed that 5caC can act as a photosensitizer, promoting the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) upon exposure to UVB radiation. This suggests that the presence of a carboxyl group at the 5-position of a pyrimidine ring can influence the photochemistry of DNA and potentially contribute to DNA damage under certain conditions.

The generation of reactive oxygen species (ROS) is a known cause of oxidative DNA damage researchgate.netmdpi.com. These ROS can lead to a variety of DNA lesions, including base modifications. Although the direct formation of this compound from oxidative stress-induced damage to DNA has not been definitively established as a major lesion, the existence of oxidized pyrimidine derivatives points to the chemical feasibility of such modifications. The cellular environment is constantly exposed to endogenous and exogenous sources of oxidative stress, leading to the formation of various DNA adducts and lesions that require cellular repair mechanisms to maintain genomic integrity nih.gov.

A significant role for a species closely related to this compound has been identified in the realm of epigenetics. The enzymatic oxidation of 5-methylcytosine (B146107) (5mC), a key epigenetic mark, by the Ten-Eleven Translocation (TET) family of dioxygenases leads to the formation of 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and subsequently 5-carboxylcytosine (5caC) nih.govwikipedia.orgnih.gov. This oxidative cascade is a central part of the active DNA demethylation pathway in mammals.

This compound is the nucleoside form of 5-carboxyluracil, and while the primary epigenetic pathway involves cytosine derivatives, the enzymatic machinery and the chemical transformations are highly relevant. The formation of 5caC from 5mC is a critical step in reversing DNA methylation, which is essential for gene regulation, embryonic development, and maintaining pluripotency of stem cells nih.gov.

The process begins with the methylation of cytosine to 5mC. TET enzymes then catalyze the stepwise oxidation of the methyl group. The final product of this oxidation, 5caC, is recognized and excised by thymine-DNA glycosylase (TDG), initiating the base excision repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine researchgate.net. This intricate process allows for dynamic regulation of DNA methylation patterns and, consequently, gene expression.

| Process | Description | Key Enzymes | Significance |

|---|---|---|---|

| Oxidation of 5-methylcytosine | Stepwise conversion of 5mC to 5hmC, 5fC, and finally 5caC. nih.govnih.gov | TET (Ten-Eleven Translocation) dioxygenases wikipedia.org | Initiates the active DNA demethylation pathway. |

| Base Excision Repair | Recognition and removal of 5caC from the DNA strand. researchgate.net | Thymine-DNA Glycosylase (TDG) | Leads to the replacement of the modified base with cytosine. |

| Active DNA Demethylation | The overall process of removing a methyl group from cytosine, involving oxidation and repair. nih.gov | TET enzymes, TDG, BER pathway enzymes | Crucial for dynamic gene regulation and cellular differentiation. nih.gov |

Analytical Methodologies for Detection and Quantification of 5 Carboxy 2 Deoxyuridine in Research Samples

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of modified nucleosides like 5-caU from complex biological matrices. The selection of a specific technique is often dictated by the sample complexity, the required level of sensitivity, and the analytical objective, whether it be purification or quantification.

High-Performance Liquid Chromatography (HPLC) for Detection and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a principal method for the analysis and purity assessment of 5-caU. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating nucleosides. In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.

A validated isocratic RP-HPLC method for related modified nucleosides provides a framework for the analysis of 5-caU. Such a method would likely employ a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate, maintained at a specific pH to ensure the analyte is in a single ionic form. Detection is commonly achieved using a UV detector set at a wavelength near the absorbance maximum of the uracil (B121893) chromophore, typically around 253-260 nm. The retention time under these conditions provides a qualitative measure for identification, while the peak area allows for quantitative analysis.

Table 1: Representative RP-HPLC Parameters for Modified Nucleoside Analysis

| Parameter | Value/Condition |

|---|---|

| Stationary Phase | C18 Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Ammonium Acetate Buffer (pH 6.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 253 nm |

| Injection Volume | 20 µL |

This technique is invaluable for assessing the purity of synthesized 5-caU standards and for quantifying the compound in various experimental samples following appropriate extraction and cleanup.

Anion-Exchange Chromatography for Isolation and Purification

Anion-exchange chromatography (AEX) is a powerful technique for the isolation and purification of 5-caU, capitalizing on the negative charge of its carboxyl group. nih.gov This method separates molecules based on their net surface charge. nih.gov

In AEX, the stationary phase consists of a solid support matrix functionalized with positively charged groups (e.g., quaternary ammonium). When a sample containing 5-caU is loaded onto the column at an appropriate pH, the negatively charged carboxylate group of the molecule binds to the positively charged matrix. Neutral and positively charged impurities pass through the column and are washed away. The bound 5-caU is then eluted by changing the mobile phase conditions, typically by increasing the concentration of a competing salt (e.g., sodium chloride) or by altering the pH to neutralize the charge on the molecule.

This technique is not only used for large-scale purification but also in solid-phase extraction (SPE) formats for sample cleanup prior to other analyses like HPLC-MS. For instance, a strong anion-exchange (SAX) SPE cartridge can effectively capture 5-caU from a complex mixture, allowing for the removal of interfering substances and the concentration of the analyte.

Capillary Zone Electrophoresis for Isolation

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that can be employed for the isolation of charged species like 5-Carboxy-2'-deoxyuridine. CZE separates ions based on their electrophoretic mobility, which is dependent on the charge-to-size ratio of the molecule. libretexts.org The separation occurs within a narrow-bore fused-silica capillary filled with a conductive buffer solution, known as the background electrolyte. wikipedia.orgsciex.com

When a high voltage is applied across the capillary, analytes migrate according to their charge. The carboxyl group of 5-caU is ionized at neutral and alkaline pH, imparting a negative charge on the molecule. This causes it to migrate towards the positive electrode (anode). Concurrently, a phenomenon known as electroosmotic flow (EOF)—the bulk movement of the buffer solution typically towards the negative electrode (cathode)—occurs. libretexts.org The observed migration time of 5-caU is the net result of its own electrophoretic mobility and the opposing EOF. By selecting the appropriate buffer composition and pH, CZE can achieve high-resolution separations of 5-caU from other structurally similar nucleosides. sciex.com

Microemulsion Electrokinetic Chromatography (MEEKC) for Simultaneous Analysis

Microemulsion Electrokinetic Chromatography (MEEKC) is a specialized mode of capillary electrophoresis that is effective for the simultaneous analysis of both neutral and charged compounds, including modified nucleosides. nih.govnih.gov This technique utilizes a microemulsion as the background electrolyte, which consists of nanometer-sized oil droplets dispersed in an aqueous buffer, stabilized by a surfactant.

In MEEKC, separation is based on the differential partitioning of analytes between the aqueous phase and the oil droplets, which act as a pseudostationary phase. For a compound like 5-caU, the separation mechanism involves both its electrophoretic mobility in the aqueous phase and its partitioning behavior with the microemulsion droplets. This dual mechanism allows MEEKC to resolve complex mixtures of pyrimidine (B1678525) nucleoside analogues that may be difficult to separate by other means. nih.govmdpi.commdpi.comresearcher.life

Spectroscopic and Mass Spectrometric Characterization

Spectroscopic methods are essential for the quantitative analysis and structural characterization of this compound.

Ultraviolet (UV) Spectroscopy for Quantitative Analysis and Characterization

Ultraviolet (UV) spectroscopy is a fundamental tool for the quantitative analysis of 5-caU, owing to the strong UV absorbance of its pyrimidine ring. The Beer-Lambert law provides the basis for quantification, stating a linear relationship between absorbance and concentration. mdc-berlin.de

The UV spectrum of 5-caU is characterized by an absorption maximum (λmax) in the range of 260-280 nm, which is typical for uracil derivatives. The precise λmax and the molar extinction coefficient (ε) can be influenced by the pH of the solution due to the ionization of the carboxyl group and the uracil ring. For quantitative analysis, a standard curve is typically generated by measuring the absorbance of solutions with known concentrations of purified 5-caU at its λmax. For example, the related compound deoxycytidine monophosphate has a molar extinction coefficient (ε) of 7.11 L/mmol·cm at 260 nm and pH 7.0. nih.gov This value is used to accurately determine the concentration of unknown samples.

Table 2: Spectroscopic Properties of a Related Nucleoside Monophosphate

| Compound | Wavelength (λmax) | Molar Extinction Coefficient (ε) | pH |

|---|

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation (e.g., FAB-MS, ESI-MS)

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of modified nucleosides like this compound. It provides precise information on the molecular weight of the compound and offers structural confirmation through fragmentation analysis. Soft ionization techniques are particularly favored as they minimize the degradation of these thermally labile molecules. creative-proteomics.comwikipedia.org

Fast Atom Bombardment Mass Spectrometry (FAB-MS):

Fast Atom Bombardment (FAB) is a soft ionization technique that has been successfully employed for the analysis of non-volatile and thermally unstable compounds, including nucleosides and nucleotides. creative-proteomics.comcapes.gov.br In FAB-MS, the sample (analyte) is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and then bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process causes the analyte molecules to be sputtered into the gas phase as ions with minimal fragmentation.

For this compound, FAB-MS analysis typically yields prominent ions corresponding to the protonated molecule [M+H]⁺ in the positive ion mode or the deprotonated molecule [M-H]⁻ in the negative ion mode. creative-proteomics.comwikipedia.org This allows for the direct confirmation of the molecular weight (C₁₀H₁₂N₂O₇, Molar Mass: 272.21 g/mol ). Fragmentation, although limited, can provide structural information, such as the cleavage of the N-glycosidic bond, resulting in ions corresponding to the free base and the deoxyribose sugar moiety.

Electrospray Ionization Mass Spectrometry (ESI-MS):

Electrospray Ionization (ESI) is another soft ionization technique widely used for the analysis of polar and large biomolecules. americanpharmaceuticalreview.com It is particularly powerful when coupled with liquid chromatography (LC), a technique known as LC-MS. nih.gov This combination allows for the separation of complex mixtures before mass analysis, providing both qualitative and quantitative information. nih.govnih.gov

In the context of this compound, ESI-MS is highly effective for its detection and quantification in various biological samples. nih.gov The technique involves introducing a solution of the analyte into the mass spectrometer through a capillary at high voltage, generating fine, charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase. Similar to FAB-MS, ESI typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, confirming the molecular weight.

Tandem mass spectrometry (MS/MS) coupled with ESI can further elucidate the structure by inducing fragmentation of a selected parent ion. nih.gov For this compound, a characteristic fragmentation pattern involves the cleavage of the glycosidic bond, yielding a product ion corresponding to the 5-Carboxyuracil base. This specific transition is often used in quantitative methods like selected reaction monitoring (SRM) for high sensitivity and specificity.

| Technique | Ionization Method | Typical Ions Observed for this compound | Key Applications |

|---|---|---|---|

| FAB-MS | Bombardment with high-energy neutral atoms in a liquid matrix. wikipedia.org | [M+H]⁺, [M-H]⁻ | Molecular weight determination of pure samples; structural confirmation of modified nucleosides. capes.gov.br |

| ESI-MS | Creation of ions from solution by spraying through a high-voltage capillary. americanpharmaceuticalreview.com | [M+H]⁺, [M-H]⁻ | High-sensitivity detection and quantification, especially when coupled with LC; analysis of complex biological mixtures. nih.govnih.gov |

Advanced Research Applications and Methodological Investigations Utilizing 5 Carboxy 2 Deoxyuridine

Development of Molecular Probes and Labeling Strategies

The carboxyl group at the C5 position of the pyrimidine (B1678525) ring in 5-Carboxy-2'-deoxyuridine (5-ca-dU) offers a potential site for chemical modification, making it a candidate for the development of molecular probes and labeling reagents. While established methods for DNA labeling often utilize analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) or 5-bromo-2'-deoxyuridine (B1667946) (BrdU), the functionalization of the carboxyl group of 5-ca-dU can, in principle, be used to attach reporter molecules such as fluorophores or biotin (B1667282). This would allow for the detection and visualization of DNA in various biological contexts.

The general strategy involves the enzymatic incorporation of the modified nucleoside triphosphate (5-carboxy-dUTP) into DNA, followed by chemical conjugation to a desired label. This approach has been successfully employed with other modified nucleotides where functional groups like amines or alkynes serve as handles for post-synthetic labeling. For instance, 5-aminomethyl-dUTP can be readily acylated with N-hydroxysuccinimide (NHS) esters of various carboxylic acids to introduce a wide range of functionalities into DNA. nih.gov Although direct and specific examples of this compound being used as the primary backbone for widely adopted molecular probes are not extensively documented in current literature, its inherent chemical functionality presents a viable platform for future development in this area.

Applications in Epigenetics and DNA Damage Studies

This compound is a significant molecule in the fields of epigenetics and DNA damage. It is recognized as an oxidation product of thymidine (B127349), a fundamental component of DNA. nih.gov The formation of 5-carboxyuracil, the nucleobase of this compound, can occur in DNA when exposed to ionizing radiation. nih.gov This positions 5-ca-dU as a biomarker for oxidative DNA damage.

Role in Mutagenesis Research

The study of how modified nucleosides affect the fidelity of DNA replication and repair is central to mutagenesis research. While a broad range of 5-substituted 2'-deoxyuridines have been investigated for their mutagenic potential, specific studies focusing solely on this compound are limited. However, research on related compounds provides valuable context. For instance, studies on 5-iodo-2'-deoxyuridine (IDU) and 5-(2-chloroethyl)-2'-deoxyuridine (B1202116) (CEDU) have shown them to be mutagenic in V79 Chinese hamster cells, whereas other analogues like (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) and 5-ethyl-2'-deoxyuridine (EDU) were found to be non-mutagenic. nih.gov

These findings highlight that the nature of the substituent at the C5 position of the uracil (B121893) ring plays a crucial role in determining the genotoxic properties of the nucleoside analogue. Given that this compound is a product of oxidative damage, its potential to induce mutations upon DNA replication is a critical area for investigation. The presence of the carboxyl group could potentially alter base pairing properties or be recognized by DNA polymerases in a way that leads to the incorporation of an incorrect nucleotide on the opposite strand.

Applications in Photocrosslinking Studies

Photocrosslinking is a powerful technique used to study DNA-protein interactions and the structure of nucleic acids. This method often relies on the incorporation of photoreactive nucleoside analogues into DNA or RNA. Upon irradiation with UV light, these analogues form covalent bonds with nearby molecules, effectively "freezing" interactions for subsequent analysis.

While there is no extensive body of literature specifically detailing the use of this compound in photocrosslinking studies, research on other 5-substituted pyrimidines provides a framework for its potential application. For example, oligonucleotides containing 5-bromo-dU and 5-iodo-dU are efficient photo-cross-linkers to proteins. glenresearch.com More recently, 5-chloro-2'-deoxy-4-thiouridine has been shown to be a highly efficient reagent for interstrand photocrosslinking in DNA duplexes. amu.edu.pl These examples demonstrate that modifications at the C5 position can impart photoreactive properties. The carboxyl group in this compound itself is not inherently photoreactive in the same manner as a halogen or a thioketone. However, it could serve as a chemical handle to attach a photoreactive moiety, thus enabling its use in photocrosslinking experiments.

Investigation of Biochemical and Conformational Features when Incorporated into DNA Fragments

The incorporation of modified nucleotides into a DNA duplex can alter its local and global structure, stability, and interactions with proteins. The introduction of a carboxyl group at the C5 position of deoxyuridine, which is located in the major groove of the DNA double helix, is expected to introduce a negative charge and alter the local hydration spine.

While specific high-resolution structural studies, such as X-ray crystallography or NMR spectroscopy, on DNA fragments containing this compound are not widely reported, it is anticipated that this modification would have a measurable impact on the DNA's biochemical and conformational properties. For comparison, studies on DNA containing other oxidative lesions, such as (5'S)-5',8-cyclo-2'-deoxyadenosine, have revealed significant deviations from the canonical B-DNA structure, affecting the sugar-phosphate backbone and base stacking at the lesion site. nih.gov Such structural perturbations can have profound biological consequences, including affecting the efficiency of DNA replication and transcription, and influencing the recognition by DNA repair enzymes. Further research is needed to elucidate the precise structural and biochemical consequences of incorporating this compound into DNA.

Substrate for Enzymatic Studies (e.g., Terminal Deoxynucleotidyl Transferase)

This compound, in its triphosphate form (5-carboxy-dUTP), has been investigated as a substrate for various DNA polymerases. One notable enzyme is Terminal Deoxynucleotidyl Transferase (TdT), a template-independent DNA polymerase that catalyzes the addition of deoxynucleotides to the 3'-hydroxyl terminus of DNA molecules. acs.org

Studies have shown that TdT can recognize and incorporate modified nucleotides, including those with modifications at the C5 position of the pyrimidine ring. The efficiency of incorporation can be influenced by the reaction conditions, such as the type of divalent cation present. For instance, the use of Co2+ in the buffer system can enhance the incorporation of non-natural analogues by TdT compared to Mg2+. nih.gov The ability of TdT to incorporate 5-carboxy-dUTP allows for the enzymatic synthesis of 3'-terminally modified oligonucleotides. nih.gov This enzymatic labeling strategy is valuable for a variety of applications, including the development of DNA-based sensors and the study of polymerase mechanisms.

| Enzyme | Substrate | Outcome | Reference |

| Terminal Deoxynucleotidyl Transferase (TdT) | 5-carboxy-dUTP | Enzymatic incorporation into the 3'-end of oligonucleotides | nih.gov |

| Herpes Simplex Virus Type 1 Deoxythymidine Kinase | This compound | Not a substrate or inhibitor | nih.govresearchgate.net |

| HEp-2 Cell Deoxythymidine Kinase | This compound | Not a substrate or inhibitor | nih.govresearchgate.net |

Future Directions and Emerging Research Avenues in 5 Carboxy 2 Deoxyuridine Research

Elucidating Undiscovered Biological Functions and Pathways

The established biological role of 5-Carboxy-2'-deoxyuridine is primarily as a cytotoxic agent that inhibits the de novo pyrimidine (B1678525) biosynthetic pathway. It is known to be a hydrolysis product of the antiviral drug 5-trifluoromethyl-2'-deoxyuridine and has been shown to block the pathway between orotate (B1227488) phosphoribosyl transferase and orotidine (B106555) 5'-phosphate decarboxylase nih.govnih.gov. However, its identity as a methyl oxidation product of thymidine (B127349) suggests that it may have undiscovered endogenous roles, particularly in the context of oxidative DNA damage and repair nih.gov.

Future research is poised to investigate the potential involvement of 5caU in cellular DNA repair mechanisms. Oxidative damage to DNA is a constant threat to genomic integrity, and cells have evolved complex repair systems, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER), to remove lesions mdpi.comfiveable.memdpi.com. A key avenue of investigation will be to determine if 5caU, when formed within a DNA strand, is recognized and excised by specific DNA glycosylases, the initiating enzymes of the BER pathway. The study of how related oxidized pyrimidines and purines are processed by competitive repair pathways provides a roadmap for these future experiments mdpi.comnih.gov.

Furthermore, the discovery of oxidized methylcytosines (e.g., 5-carboxy-cytosine) as epigenetic marks and intermediates in active DNA demethylation has revolutionized the field of epigenetics nih.govnih.gov. An emerging hypothesis is that 5caU, as an oxidized form of the methylated base thymine (B56734), could play a similar role as a transient signaling molecule or a marker for DNA repair or epigenetic remodeling. Research is needed to explore whether 5caU has a functional role analogous to its cytosine counterparts, potentially influencing chromatin structure or gene expression.

Table 1: Known Biological Effects of this compound

| Biological Activity | Affected Pathway/Enzyme | Observed Effect | Reference |

|---|---|---|---|

| Cytotoxicity | De novo pyrimidine biosynthesis | Inhibits growth of HEp-2 cells. | nih.gov |

| Metabolic Block | Orotate phosphoribosyl transferase / Orotidine 5'-phosphate decarboxylase | Inhibits incorporation of [14C]orotate into RNA and DNA. | nih.govnih.gov |

| Thymidine Kinase Interaction | Herpes simplex virus and HEp-2 cell thymidine kinase | Found to be neither a substrate nor an inhibitor. | nih.govnih.gov |

Advancements in Stereoselective Synthetic Strategies for Analogues

The chemical synthesis of this compound has been established, with methods available for producing the nucleoside itself and its phosphoramidite (B1245037) derivative, which allows for its site-specific incorporation into synthetic oligonucleotides nih.govnih.gov. These oligonucleotide tools are invaluable for studying the biophysical properties of DNA containing 5caU and its interactions with proteins.

However, a significant future direction lies in the development of advanced stereoselective synthetic strategies for novel 5caU analogues nih.gov. The creation of analogues with modified sugar moieties (e.g., carbocyclic or C5'-methylated versions) or with reporter tags is crucial for developing research tools and potential therapeutics researchgate.netnih.gov. For instance, analogues featuring "clickable" functional groups, such as alkynes or azides, could enable the use of bioorthogonal chemistry to track and isolate 5caU-containing DNA from complex biological samples.

Stereoselectivity is paramount in these synthetic endeavors to ensure that the resulting analogues maintain the correct three-dimensional structure for biological recognition. Future synthetic chemistry will likely focus on:

Developing probes for biological imaging: Synthesizing analogues that are fluorescent or can be easily tagged with a fluorophore to visualize the localization of 5caU within cells and tissues.

Creating metabolically stable therapeutic candidates: Modifying the deoxyribose sugar or the phosphodiester linkage to increase resistance to enzymatic degradation, a common strategy in nucleoside drug design.

Synthesizing mechanism-based enzyme inhibitors: Designing analogues that can act as specific inhibitors for DNA repair enzymes or polymerases that may interact with 5caU, providing tools to dissect its metabolic pathways.

Development of Novel High-Throughput Analytical Techniques

Currently, the gold standard for the sensitive and specific quantification of modified nucleosides from biological samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) uu.nlnih.gov. Optimized LC-MS/MS methods are capable of detecting femtomole levels of related lesions like 5-formyl-2'-deoxyuridine (B1195723) acs.org. While powerful, these methods can be resource-intensive and may not be ideally suited for screening large numbers of samples.

The future of 5caU analysis will depend on the development of novel, high-throughput techniques. One promising avenue is the adaptation of methods used for other modified nucleosides. For example, the "click chemistry" approach, widely used with the thymidine analogue 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to monitor DNA synthesis, provides a template for a high-throughput detection strategy harvard.edujenabioscience.com. The synthesis of a 5caU analogue with a terminal alkyne would allow for rapid, covalent labeling with an azide-bearing fluorescent dye or biotin (B1667282) tag, enabling detection by fluorescence microscopy, flow cytometry, or plate-based assays plos.org.

Another area for development is in antibody- or affinity-based detection methods. The generation of highly specific monoclonal antibodies that recognize 5caU within single- or double-stranded DNA would enable the development of techniques analogous to an enzyme-linked immunosorbent assay (ELISA), which are inherently high-throughput and could be used to screen for cellular conditions or genetic backgrounds that lead to elevated levels of 5caU.

Table 2: Comparison of Analytical Techniques for Modified Nucleosides

| Technique | Principle | Key Advantage | Applicability to 5caU | Reference |

|---|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection. | High sensitivity and specificity; gold standard for quantification. | Established for related nucleosides; can be optimized for 5caU. | uu.nlnih.govacs.org |

| Click Chemistry (EdU model) | Bioorthogonal reaction between an alkyne-modified nucleoside and an azide-tagged probe. | High-throughput, suitable for imaging and flow cytometry, no DNA denaturation needed. | Requires synthesis of a "clickable" 5caU analogue. | harvard.edujenabioscience.com |

| Antibody-based (e.g., ELISA) | Specific antibody binding to the target molecule. | Very high-throughput, cost-effective for large sample numbers. | Requires development of a highly specific monoclonal antibody for 5caU. | plos.org |

Computational Modeling and In Silico Studies of Molecular Interactions and Dynamics

Computational modeling and in silico studies offer a powerful, predictive lens through which to study the impact of 5caU on DNA structure and its interactions with cellular machinery. Molecular dynamics (MD) simulations can provide atomistic-level insights into how the presence of a carboxyl group at the C5 position of uracil (B121893) affects the local and global properties of the DNA double helix illinois.eduyoutube.com.

Future computational research will be critical for:

Modeling DNA Structural Dynamics: MD simulations can predict how the negatively charged carboxyl group of 5caU alters DNA conformation, flexibility, and hydration patterns. These structural perturbations are hypothesized to be key recognition signals for DNA binding proteins, particularly DNA repair enzymes.

Simulating Protein-DNA Interactions: Docking studies and MD simulations can model the binding of 5caU-containing DNA into the active sites of DNA polymerases and DNA glycosylases. Such studies can predict whether 5caU is likely to be bypassed or excised and can reveal the specific amino acid interactions responsible for its recognition. The detailed in silico analysis of how DNA polymerase-β undergoes conformational changes when binding its correct substrate serves as a powerful precedent for this line of inquiry nih.gov.

Guiding Analogue Design: Computational tools can be used to design novel 5caU analogues with desired properties, such as enhanced binding to a target enzyme or improved metabolic stability, thereby accelerating the development of new chemical probes and therapeutics youtube.com.

Integration with "Omics" Technologies for Comprehensive Pathway Analysis

The ultimate understanding of 5caU's biological role will come from placing it within the broader context of the genome and its regulation. The integration of 5caU mapping with other "omics" technologies (e.g., genomics, transcriptomics, proteomics) represents a major frontier in this research. Methodologies developed for the genome-wide mapping of other rare DNA modifications, such as 5-hydroxymethylcytosine (B124674) (5hmC), provide a clear path forward nih.govnih.govplos.orggithub.io.

The first step in this direction is the development of a robust method for the genomic mapping of 5caU. This would likely involve either affinity-enrichment using a specific antibody or a chemical derivatization strategy that tags 5caU for subsequent isolation, followed by high-throughput DNA sequencing.

Once a genome-wide map of 5caU is available, it can be integrated with other datasets to generate functional hypotheses:

Genomics/Epigenomics: Correlating the locations of 5caU with specific genomic features like promoters, enhancers, gene bodies, or repetitive elements (such as the centromeres where unmodified deoxyuridine has been found to be enriched) can provide clues to its function researchgate.net. Its co-localization with known epigenetic marks, like histone modifications or 5-methylcytosine (B146107), could suggest a role in epigenetic regulation.

Transcriptomics: By overlaying 5caU maps with gene expression data (e.g., from RNA-seq), researchers can determine if the presence of 5caU in or near a gene is associated with its activation or repression nih.govnih.gov.

Proteomics: Correlating 5caU levels with the expression of specific proteins could uncover the enzymes responsible for its formation or removal, or identify effector proteins that bind to this modification to carry out downstream functions.

This integrative approach will be essential for moving beyond the study of 5caU as an isolated molecule and toward a comprehensive understanding of its role in the complex regulatory networks of the cell.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.